Dihydroconiferylalcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

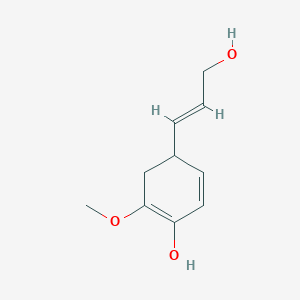

Dihydroconiferyl alcohol is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid that is soluble in alcohols and ethers. This compound is naturally occurring and can be found in various plants, including pine and cypress trees. In plants, dihydroconiferyl alcohol plays a role in structural support and protection. It is also used as an intermediate in the synthesis of other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihydroconiferyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of coniferyl alcohol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). Another method involves the use of sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods

Industrial production of dihydroconiferyl alcohol often involves the extraction of lignocellulosic biomass, such as pine wood. The process includes the catalytic fractionation of the biomass to obtain a crude bio-oil rich in dihydroconiferyl alcohol. This bio-oil can then be further refined to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Dihydroconiferyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form coniferyl aldehyde.

Reduction: It can be reduced to form dihydroconiferyl amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents such as phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for halogenation reactions.

Major Products Formed

Oxidation: Coniferyl aldehyde.

Reduction: Dihydroconiferyl amine.

Substitution: Various halogenated derivatives.

Aplicaciones Científicas De Investigación

Dihydroconiferyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It plays a role in plant metabolism and can act as a plant metabolite.

Industry: It is used in the production of flavoring agents and as a component of volatile oils .

Mecanismo De Acción

Dihydroconiferyl alcohol exerts its effects through various mechanisms:

Cell Division Factor: It can stimulate cell division and growth in plants, such as soybean callus.

Radical Scavenger: It acts as a radical scavenger, eliminating free radicals and protecting cells from oxidative damage.

Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism

Comparación Con Compuestos Similares

Similar Compounds

Coniferyl Alcohol: An organic compound with a similar structure, used in the biosynthesis of lignin.

Sinapyl Alcohol: Another lignin monomer found in angiosperm plants.

Paracoumaryl Alcohol: A lignin monomer found in grasses and angiosperms

Uniqueness

Unlike coniferyl alcohol, which is more commonly found in lignin biosynthesis, dihydroconiferyl alcohol has distinct properties that make it valuable in scientific research and industrial applications .

Propiedades

Fórmula molecular |

C10H14O3 |

|---|---|

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |

InChI |

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |

Clave InChI |

AALXOLVYFZPFPN-NSCUHMNNSA-N |

SMILES isomérico |

COC1=C(C=CC(C1)/C=C/CO)O |

SMILES canónico |

COC1=C(C=CC(C1)C=CCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)

methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)